5,7-Dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one

Description

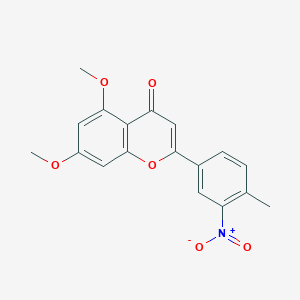

5,7-Dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic chromone derivative characterized by a benzopyran-4-one core substituted with methoxy groups at positions 5 and 7, and a 4-methyl-3-nitrophenyl group at position 2. Chromones, a class of flavonoids, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Properties

CAS No. |

921942-59-8 |

|---|---|

Molecular Formula |

C18H15NO6 |

Molecular Weight |

341.3 g/mol |

IUPAC Name |

5,7-dimethoxy-2-(4-methyl-3-nitrophenyl)chromen-4-one |

InChI |

InChI=1S/C18H15NO6/c1-10-4-5-11(6-13(10)19(21)22)15-9-14(20)18-16(24-3)7-12(23-2)8-17(18)25-15/h4-9H,1-3H3 |

InChI Key |

RZKLRMBZVUNRGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthetic Route

This method often includes the following steps:

Formation of Benzopyran Core : The initial step usually involves the synthesis of the benzopyran core through cyclization reactions of appropriate precursors such as phenolic compounds and aldehydes.

Introduction of Methoxy Groups : Methoxy groups are introduced at the 5 and 7 positions using methoxylation reactions. Common reagents include dimethyl sulfate or methyl iodide in the presence of a base.

Nitration : The nitrophenyl group is introduced at the 2 position via electrophilic nitration, typically using a mixture of concentrated nitric and sulfuric acids.

Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Detailed Preparation Steps

Step-by-Step Synthesis

Below is a detailed breakdown of each step involved in synthesizing this compound:

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Cyclization | 2-Hydroxyacetophenone, Aldehyde | Acidic medium, heat | Variable |

| 2 | Methoxylation | Dimethyl sulfate, Base (e.g., KOH) | Reflux | High |

| 3 | Nitration | Concentrated HNO₃/H₂SO₄ | Low temperature | Moderate |

| 4 | Purification | Ethanol/Water for recrystallization | Room temperature | High |

Example Reaction Conditions

For example, the cyclization step can be performed by mixing 2-hydroxyacetophenone with an appropriate aldehyde in an acidic medium under reflux conditions for several hours to yield the benzopyran core.

Research Findings on Yields and Efficiency

Research indicates that varying reaction conditions can significantly affect yields:

Methoxylation : Using excess base can enhance the yield of methoxylated products.

Nitration : Controlled temperatures during nitration help to minimize side reactions, improving overall yields.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or hydrogen gas can convert the nitro group to an amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5,7-Dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential anticancer properties and its ability to modulate various biological pathways.

Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related chromones and flavones, highlighting substituent variations and their implications:

Key Comparisons

Substituent Effects on Bioactivity :

- Methoxy vs. Hydroxyl Groups : Methoxy groups (e.g., in 4',5,7-Trimethoxyflavone) enhance lipophilicity and stability compared to hydroxylated analogs like apigenin, which are more polar and prone to oxidation .

- Nitro Group : The nitro group in the target compound and 5,7-dihydroxy-3-(4-nitrophenyl)-4H-1-benzopyran-4-one may confer electron-deficient properties, facilitating interactions with nucleophilic biological targets (e.g., DNA in cancer cells) or acting as prodrugs requiring nitroreductase activation.

Methyl groups (e.g., 4-methyl in the target) contribute to hydrophobic interactions, enhancing membrane permeability compared to unmethylated analogs .

Biological Activity Trends: Anticancer Potential: Styryl-substituted chromones (e.g., compound 22 in ) with high tumor specificity (TSM = 301.1) suggest that electron-withdrawing groups (like nitro) may enhance cytotoxicity. The target compound’s nitro group could similarly improve activity . Antioxidant Capacity: Hydroxylated derivatives (e.g., apigenin, compound 27) exhibit stronger radical-scavenging activity than methoxylated analogs due to free phenolic -OH groups .

Physicochemical Properties

- Solubility : Methoxy groups reduce water solubility compared to hydroxylated analogs. The nitro group further decreases solubility but may improve bioavailability in lipid-rich environments.

- Stability : Methoxy groups resist oxidative degradation, making the target compound more stable than hydroxylated flavones like genistein ().

Data Tables

Table 1: Substituent Effects on Key Properties

| Substituent Type | Example Compound | Effect on Properties |

|---|---|---|

| Methoxy (5,7-positions) | 4',5,7-Trimethoxyflavone | ↑ Lipophilicity, ↑ metabolic stability |

| Nitro (3-position) | Target compound | ↑ Electron deficiency, ↑ potential cytotoxicity |

| Hydroxyl (5,7-positions) | Apigenin | ↑ Antioxidant activity, ↑ polarity |

Biological Activity

5,7-Dimethoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one, also known as a benzopyran derivative, has garnered attention in recent years due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and antioxidant effects, supported by data tables and research findings.

- Molecular Formula : C17H14O4

- Molecular Weight : 282.2907 g/mol

- CAS Registry Number : 21392-57-4

- Structure : The compound features a flavone backbone with methoxy and nitrophenyl substitutions that are crucial for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes key findings from various studies:

The compound's effectiveness varies across different cancer cell lines, with lower IC50 values indicating higher potency. Notably, the compound has shown promising results in both 2D and 3D assays, suggesting its potential as a therapeutic agent in cancer treatment.

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been shown to possess activity against various bacterial strains, with some compounds demonstrating selective toxicity towards pathogenic bacteria while sparing normal cells.

3. Antioxidant Activity

Flavonoids are known for their antioxidant properties, and this compound is no exception. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models, which may contribute to its protective effects against cancer and other diseases.

Case Studies

A notable case study involved the evaluation of the compound's effects on lung cancer cells (A549 and HCC827). The study highlighted that treatment with varying concentrations of the compound led to significant reductions in cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.